molecular formula C20H13N B1669859 7H-Dibenzo[c,g]carbazole CAS No. 194-59-2

7H-Dibenzo[c,g]carbazole

Cat. No. B1669859
M. Wt: 267.3 g/mol
InChI Key: STJXCDGCXVZHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09240558B2

Procedure details

In a 200 mL three-neck flask were placed 5.0 g (18 mmol) of 7H-dibenzo[c,g]carbazole, 13 g (47 mol) of 4-bromoiodobenzene, and 1.9 g (20 mmol) of sodium tert-butoxide. After the air in the flask was replaced with nitrogen, to this mixture were added 100 mL of mesitylene and 0.90 mL of tri-(tert-butyl)phosphine (a 10 wt % hexane solution). This mixture was degassed by being stirred while the pressure was reduced. After the degassing, 0.51 g (0.90 mmol) of bis(dibenzylideneacetone)palladium(0) was added to this mixture. This mixture was stirred at 170° C. for 17 hours under a nitrogen stream. After the stirring, 20 mL of water was added to the obtained mixture. The aqueous layer of this mixture was extracted with toluene, and the solution of the extract and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate, and this mixture was gravity-filtered. A solid obtained by concentration of the obtained filtrate was dissolved in about 30 mL of toluene. This solution was suction-filtered through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), alumina, and Florisil (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135). A solid obtained by concentration of the filtrate was recrystallized from toluene/hexane to give 2.9 g of pale yellow needle-like crystals, which was the object of the synthesis, in a yield of 38% yield. A reaction scheme (c-2) of Step 3 is illustrated below.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.51 g
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:17]2[C:16]3[C:15]4[C:14]5[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=5[CH:12]=[CH:11][C:10]=4[NH:9][C:8]=3[CH:7]=[CH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26](I)=[CH:25][CH:24]=1.CC(C)([O-])C.[Na+].C1(C)C=C(C)C=C(C)C=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O.CCCCCC>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([N:9]2[C:8]3[CH:7]=[CH:6][C:5]4[CH:4]=[CH:3][CH:2]=[CH:1][C:17]=4[C:16]=3[C:15]3[C:14]4[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=4[CH:12]=[CH:11][C:10]2=3)=[CH:25][CH:24]=1 |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2C=CC=3NC=4C=CC5=C(C4C3C21)C=CC=C5
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.51 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by being stirred while the pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 mL three-neck flask were placed
CUSTOM
Type
CUSTOM
Details
This mixture was degassed
STIRRING
Type
STIRRING
Details
This mixture was stirred at 170° C. for 17 hours under a nitrogen stream
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer of this mixture was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the solution of the extract
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
this mixture was gravity-filtered
CUSTOM
Type
CUSTOM
Details
A solid obtained by concentration of the obtained filtrate
FILTRATION
Type
FILTRATION
Details
This solution was suction-filtered through Celite (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), alumina, and Florisil (manufactured by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135)
CUSTOM
Type
CUSTOM
Details
A solid obtained by concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C=2C=CC3=C(C2C=2C4=C(C=CC12)C=CC=C4)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.